1,9-Nonanediol

Description

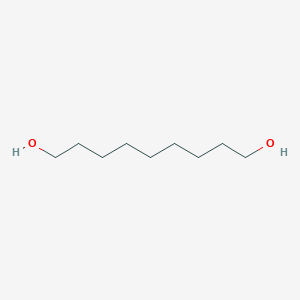

Structure

3D Structure

Properties

IUPAC Name |

nonane-1,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVZNPYWJMLXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063237 | |

| Record name | 1,9-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3937-56-2 | |

| Record name | 1,9-Nonanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3937-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,9-Nonanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-NONANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,9-Nonanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,9-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonane-1,9-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,9-NONANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4385C65C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,9-Nonanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,9-Nonanediol. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key property determination and relevant workflows are also included to support laboratory research and development.

Chemical and Physical Properties of this compound

This compound, also known as nonamethylene glycol, is a linear diol with the chemical formula HO(CH₂)₉OH.[1] It is a white, crystalline solid at room temperature.[2][3] This versatile chemical intermediate finds applications in the synthesis of polymers such as polyesters and polyurethanes, as well as in the production of pharmaceuticals and aroma chemicals.[1][2][3]

General and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | Nonamethylene glycol, 1,9-Dihydroxynonane | [4][5] |

| CAS Number | 3937-56-2 | [6] |

| Molecular Formula | C₉H₂₀O₂ | [5][6] |

| Molecular Weight | 160.25 g/mol | [1] |

| Appearance | White crystalline solid | [2][5] |

| Melting Point | 45-47 °C | [4][6][7] |

| Boiling Point | 177 °C at 15 mmHg | [4][7] |

| Density | 0.918 g/cm³ | [5][7] |

| Flash Point | > 162 °C | [5] |

| Autoignition Temperature | 280 °C | [5] |

Solubility and Spectroscopic Data

The solubility profile and key spectral data for this compound are crucial for its application in various chemical processes and for its characterization.

| Property | Value | Source(s) |

| Water Solubility | 5.7 g/L at 20 °C | [7] |

| Solubility in other solvents | Soluble in methanol (B129727) and ethanol | [1][7] |

| LogP | 1.69 at 20.8 °C | [7] |

| ¹H NMR | Spectral data available | [8] |

| ¹³C NMR | Spectral data available | [8] |

| IR Spectrum | Spectral data available | [8][9] |

| Mass Spectrum | Spectral data available | [8][9] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus or Thiele tube

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

A small amount of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample.

-

The capillary tube is inverted and tapped gently to pack the solid at the sealed end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

The heating rate is reduced to 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.

-

The melting point range is reported as T₁ - T₂.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Materials:

-

This compound sample

-

Small test tube

-

Capillary tube, sealed at one end

-

Thermometer

-

Thiele tube or other heating bath (e.g., oil bath)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

A small amount (0.5-1 mL) of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.

-

The test tube is attached to a thermometer.

-

The assembly is clamped so that the bulb of the thermometer and the test tube are immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

The bath is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Objective: To determine the solubility of this compound in water and organic solvents.

Materials:

-

This compound sample

-

Test tubes

-

Graduated cylinders or pipettes

-

Water

-

Methanol

-

Ethanol

-

Spatula

-

Vortex mixer or stirring rod

Procedure:

-

A small, known amount of this compound (e.g., 0.1 g) is placed into a test tube.

-

A known volume of the solvent (e.g., 1 mL of water) is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes using a vortex mixer or by thorough stirring.

-

The mixture is allowed to stand and observed for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble.

-

If the solid does not dissolve, the compound is considered insoluble.

-

The procedure is repeated with other solvents such as methanol and ethanol.

-

For quantitative solubility, the amount of solute that dissolves in a specific amount of solvent at a given temperature is determined by adding small, known increments of the solute to a known volume of the solvent until saturation is reached.

Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows related to this compound.

Caption: Synthesis workflow for this compound from Azelaic Acid.

Caption: General purification workflow for this compound by recrystallization.

References

- 1. mdpi.com [mdpi.com]

- 2. JPH02243639A - Method for producing this compound and/or decanetriol - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. davjalandhar.com [davjalandhar.com]

- 8. This compound | C9H20O2 | CID 19835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,9-Nonanediol (CAS: 3937-56-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Nonanediol (CAS number: 3937-56-2), also known as nonamethylene glycol, is a linear aliphatic diol with the chemical formula HO(CH₂)₉OH. This nine-carbon chain, terminally substituted with hydroxyl groups, imparts a unique combination of properties, making it a valuable building block in various fields, including polymer chemistry, specialty chemicals, and increasingly, in pharmaceutical and biomedical applications. Its long aliphatic chain provides hydrophobicity and flexibility, while the terminal hydroxyl groups offer reactive sites for a multitude of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, analysis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O₂ | [1] |

| Molecular Weight | 160.25 g/mol | [1] |

| CAS Number | 3937-56-2 | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 45-47 °C | [3] |

| Boiling Point | 292.4 ± 8.0 °C at 760 mmHg | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Flash Point | 137.0 ± 13.0 °C | [4] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like methanol (B129727) and ethanol. | [5][6] |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C | [4] |

| LogP | 1.53 | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with methods starting from renewable resources like oleic acid gaining significant attention.

Synthesis from Oleic Acid via Ozonolysis and Reduction

A prominent and sustainable method for synthesizing this compound involves the ozonolysis of oleic acid to yield azelaic acid and pelargonic acid, followed by the reduction of azelaic acid or its ester.[4][7][8][9][10]

Experimental Protocol: Ozonolysis of Oleic Acid and Reduction of the resulting Azelaic Acid

Step 1: Ozonolysis of Oleic Acid to Azelaic Acid [4][9][10]

-

Reaction Setup: A solution of oleic acid in a suitable solvent (e.g., methanol or a water dispersion) is prepared in a reaction vessel equipped with a gas dispersion tube, a stirrer, and a cooling system.[4][9]

-

Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the solution at a controlled temperature (typically low, e.g., -78 °C to 0 °C) until the reaction is complete, which can be monitored by the disappearance of the double bond (e.g., by TLC or spectroscopic methods).

-

Work-up: The resulting ozonide is then oxidatively cleaved. This can be achieved by adding an oxidizing agent, such as hydrogen peroxide, often in the presence of formic acid.[10] The reaction mixture is then worked up to isolate the dicarboxylic acid products. Azelaic acid can be separated from the co-product, pelargonic acid, by crystallization or distillation.

Step 2: Reduction of Azelaic Acid (or its Ester) to this compound

-

Esterification (Optional but recommended): Azelaic acid is first converted to its dimethyl or diethyl ester by refluxing with an excess of the corresponding alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid). This facilitates the subsequent reduction.

-

Reduction: The azelate ester is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst, is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically stirred at room temperature or gentle reflux until completion.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution to decompose the excess reducing agent and precipitate the aluminum or boron salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified.

Purification of this compound

Experimental Protocol: Recrystallization [11][12][13]

-

Solvent Selection: A suitable solvent or solvent system is chosen where this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for recrystallization of polar compounds include ethanol, methanol, water, or mixtures like ethyl acetate/hexane.[14]

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of the hot recrystallization solvent is added to just dissolve the solid.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

-

Collection and Washing: The resulting crystals are collected by vacuum filtration using a Büchner funnel. The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried in a desiccator or a vacuum oven to remove any residual solvent.

Synthesis of this compound from Oleic Acid.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically used.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Oven Program: A temperature gradient is programmed to separate the components of the sample. For example, starting at a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is standard for this type of analysis.

-

Mass Range: A scan range of m/z 40-400 is typically sufficient to capture the molecular ion and fragmentation pattern of this compound and potential impurities.

-

-

Data Analysis: The retention time and the mass spectrum of the major peak are compared to a reference standard or library data to confirm the identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.[6][20][21]

¹H NMR (Proton NMR) Spectrum Interpretation [6][21]

-

A triplet corresponding to the protons on the carbons adjacent to the hydroxyl groups (HO-CH₂ -).

-

A multiplet for the protons on the carbons adjacent to these (HO-CH₂-CH₂ -).

-

A broad singlet or multiplet for the protons of the central methylene (B1212753) groups (-CH₂-(CH₂ )₅-CH₂-).

-

A singlet for the hydroxyl protons (-OH ), which may be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Spectrum Interpretation

-

A peak for the carbons bonded to the hydroxyl groups (C H₂-OH).

-

Distinct peaks for the other methylene carbons in the aliphatic chain, with chemical shifts varying based on their position relative to the hydroxyl groups.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile platform molecule in various applications, particularly in the synthesis of polymers for biomedical use.

Monomer for Biodegradable Polyesters and Polyurethanes

This compound serves as a valuable monomer for the synthesis of biodegradable polyesters and polyurethanes, which are of great interest for medical devices and drug delivery systems.[2][22][23][24][25][26][27][28][29][30] The long, flexible nine-carbon chain of this compound can impart desirable properties such as increased hydrophobicity, lower glass transition temperatures, and enhanced flexibility to the resulting polymers.

Experimental Protocol: Synthesis of a Polyester (B1180765) from this compound and a Dicarboxylic Acid (e.g., Sebacic Acid) [31]

-

Reaction Setup: Equimolar amounts of this compound and a dicarboxylic acid (e.g., sebacic acid) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. A catalytic amount of an esterification catalyst (e.g., p-toluenesulfonic acid or a tin-based catalyst) is added.

-

Polycondensation: The reaction mixture is heated under a slow stream of nitrogen. The temperature is gradually increased (e.g., from 150 °C to 220 °C) while the water produced during the reaction is continuously removed by distillation.

-

Vacuum Application: Once the majority of the water has been removed, a vacuum is applied to facilitate the removal of the remaining water and drive the polymerization to a higher molecular weight.

-

Monitoring: The progress of the reaction can be monitored by measuring the acid number of the reaction mixture or by analyzing the molecular weight of the polymer by techniques like gel permeation chromatography (GPC).

-

Termination and Isolation: Once the desired molecular weight is achieved, the reaction is cooled, and the resulting polyester is isolated.

Polyester Synthesis Workflow.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

While specific examples of marketed APIs directly synthesized from this compound are not prominently documented in publicly available literature, its bifunctional nature makes it a potential intermediate for the synthesis of various complex molecules.[32][][34][35][36] It can be used to introduce a flexible nine-carbon linker into a molecule, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Role in Drug Delivery Systems

Long-chain diols, including this compound, are explored for their potential in drug delivery systems.[5][37] They can act as penetration enhancers in topical and transdermal formulations by disrupting the lipid structure of the stratum corneum.[5] Furthermore, polyesters and polyurethanes derived from this compound can be formulated into nanoparticles, microparticles, or implants for controlled drug release.[23][30]

Safety and Toxicology

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken in a laboratory or industrial setting.

Safety Information Summary:

| Hazard | Classification | Precautionary Statements |

| Acute Toxicity | Not classified as acutely toxic. | May be harmful if swallowed. |

| Skin Corrosion/Irritation | May cause mild skin irritation. | Wear protective gloves. |

| Eye Damage/Irritation | May cause mild eye irritation. | Wear eye protection. |

| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment. |

Note: This is a summary, and the full Safety Data Sheet (SDS) should be consulted before handling.

The biocompatibility of polymers derived from this compound is a critical factor for their use in medical devices and drug delivery.[38][39][40][41] Biocompatibility studies, including in vitro cytotoxicity and in vivo implantation tests, are essential to evaluate the suitability of these materials for biomedical applications.

Conclusion

This compound is a versatile and valuable chemical with a growing range of applications, particularly in the development of advanced materials for the pharmaceutical and biomedical fields. Its synthesis from renewable resources enhances its appeal as a sustainable chemical building block. For researchers and drug development professionals, this compound offers a unique combination of a long, flexible aliphatic chain and reactive hydroxyl end-groups, providing opportunities for the design and synthesis of novel polymers and molecules with tailored properties for specific therapeutic applications. Further research into its use in drug delivery systems and as a linker in complex pharmaceutical ingredients is warranted to fully explore its potential.

References

- 1. This compound | C9H20O2 | CID 19835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]

- 4. Scalable, sustainable and catalyst-free continuous flow ozonolysis of fatty acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound(3937-56-2) 1H NMR [m.chemicalbook.com]

- 7. Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2016162628A1 - Novel ozone-based method for the simultaneous synthesis of azelaic acid and pelargonic acid - Google Patents [patents.google.com]

- 10. Optimization of A Two-Step Method to Synthesize Azelaic Acid from Oleic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 11. Recrystallization [sites.pitt.edu]

- 12. LabXchange [labxchange.org]

- 13. Home Page [chem.ualberta.ca]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. uoguelph.ca [uoguelph.ca]

- 16. spectrabase.com [spectrabase.com]

- 17. This compound [webbook.nist.gov]

- 18. rsc.org [rsc.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. dev.spectrabase.com [dev.spectrabase.com]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. taylorfrancis.com [taylorfrancis.com]

- 24. bezwadabiomedical.com [bezwadabiomedical.com]

- 25. Biodegradable polyester copolymers: synthesis based on the Biginelli reaction, characterization, and evaluation of their application properties - PMC [pmc.ncbi.nlm.nih.gov]

- 26. orbit.dtu.dk [orbit.dtu.dk]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Biomedical Applications of Biodegradable Polyesters [mdpi.com]

- 31. benchchem.com [benchchem.com]

- 32. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 34. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 35. mdpi.com [mdpi.com]

- 36. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 37. benchchem.com [benchchem.com]

- 38. researchgate.net [researchgate.net]

- 39. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. taylorfrancis.com [taylorfrancis.com]

- 41. mdpi.com [mdpi.com]

Synthesis of 1,9-Nonanediol from Oleic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,9-nonanediol from oleic acid, a renewable feedstock. The primary synthetic route involves a two-step process: the oxidative cleavage of oleic acid to yield azelaic acid (1,9-nonanedioic acid), followed by the reduction of azelaic acid to the target molecule, this compound. This document details various methodologies for each step, presents quantitative data for comparison, and provides cited experimental protocols.

Overview of the Synthetic Pathway

The conversion of oleic acid to this compound is a valuable process that transforms a readily available fatty acid into a versatile C9 α,ω-difunctionalized molecule. This compound serves as a crucial building block in the synthesis of polyesters, polyamides, and other specialty polymers.[1] The overall transformation can be visualized as follows:

Caption: Overall synthetic scheme from oleic acid to this compound.

Step 1: Oxidative Cleavage of Oleic Acid to Azelaic Acid

The initial and critical step is the cleavage of the carbon-carbon double bond in oleic acid to form two carboxylic acid fragments: azelaic acid and pelargonic acid. Several methods have been developed for this transformation, each with distinct advantages and disadvantages in terms of yield, cost, safety, and environmental impact.

Ozonolysis

Ozonolysis is the traditional and industrially established method for the production of azelaic acid from oleic acid.[2] The process involves the reaction of oleic acid with ozone, which cleaves the double bond to form an ozonide intermediate. This intermediate is then subjected to an oxidative workup to yield the desired carboxylic acids.

Caption: General reaction pathway for the ozonolysis of oleic acid.

| Parameter | Value | Reference |

| Yield of Azelaic Acid | 86% (isolated) | [3] |

| Co-product Yield (Pelargonic Acid) | 78% (isolated) | [3] |

| Reaction Temperature | 0 °C | [3] |

| Solvent System | Acetone (B3395972):Water (19:1) | [3] |

| Key Reagents | Ozone (O₃), Oxygen (O₂) | [3] |

-

Preparation of Oleic Acid Solution: Dissolve 200 g of oleic acid in a mixture of 1900 mL of acetone and 100 mL of water.

-

Reaction Setup: Pump the oleic acid solution at a flow rate of 5.7 mL/min into a flow reactor (40 mL volume, 2 mm inner diameter, 10 m length) maintained at 0 °C.

-

Ozonolysis: Concurrently, pump a mixture of ozone and oxygen (O₂/O₃) at a flow rate of 500 mL/min into the reactor.

-

Workup and Isolation: After the reaction is complete, follow a standard workup procedure to obtain a mixture of azelaic acid and pelargonic acid.

-

Purification: Separate azelaic acid and pelargonic acid using column chromatography. The isolated yield for azelaic acid is 86%.

Two-Step Oxidative Cleavage with Hydrogen Peroxide

A safer alternative to ozonolysis involves a two-step process using hydrogen peroxide as the oxidant, often in the presence of a tungsten-based catalyst. The first step is the epoxidation or dihydroxylation of the double bond, followed by the oxidative cleavage of the resulting intermediate.

Caption: Two-step oxidative cleavage pathway of oleic acid.

| Parameter | Value | Reference |

| Oleic Acid Conversion | 99.11% | [4] |

| Yield of Azelaic Acid | 44.54% | [4] |

| Co-product Yield (Pelargonic Acid) | 34.12% | [4] |

| Catalyst | Tungstic Acid (H₂WO₄) | [4][5] |

| Oxidant | Hydrogen Peroxide (H₂O₂) | [4][5] |

| Co-oxidant | Sodium Hypochlorite (NaOCl) | [4] |

| H₂O₂/Oleic Acid Molar Ratio | 4:1 | [4] |

| Catalyst Concentration | 1.5% (w/w of Oleic Acid) | [4] |

| Reaction Temperature | 70 °C | [4] |

-

Reaction Setup: In a 300 mL round-bottom flask equipped with a magnetic stirrer, add the specified amount of tungstic acid and 30% hydrogen peroxide. Heat the mixture to 70 °C.

-

Addition of Oleic Acid: Add 5 grams of oleic acid to the heated solution.

-

Reaction: Stir the mixture at 200 rpm for 8 hours at 70 °C.

-

Quenching and Extraction: After 8 hours, cool the mixture to room temperature and add 50 mL of cold water. Extract the aqueous phase four times with 100 mL of hot ethyl acetate.

-

Drying and Evaporation: Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the product.

Chemo-enzymatic Synthesis

Chemo-enzymatic routes offer a more sustainable approach by combining the selectivity of enzymes with the efficiency of chemical reactions. A typical strategy involves the lipase-mediated epoxidation of oleic acid, followed by chemical steps to hydrolyze the epoxide and cleave the resulting diol.

Caption: Chemo-enzymatic pathway for the synthesis of azelaic acid from oleic acid.

| Parameter | Value | Reference |

| Overall Yield of Azelaic Acid | 44% (isolated) | [6] |

| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | [6] |

| Epoxidation Conditions | 35% H₂O₂, acetonitrile (B52724), 50 °C, 5 h | [6] |

| Diol Hydrolysis | H₂SO₄ (2 M), room temperature, 3 h | [6] |

| Diol Oxidation | Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂, toluene, 100 °C, 5 h | [6] |

| Diketone Cleavage | 35% H₂O₂, toluene, 30 °C, 3 h | [6] |

-

Epoxidation and Hydrolysis (One-Pot):

-

Suspend Novozym 435 (240 mg) in acetonitrile (48 mL) containing oleic acid (2.2 g, 7.1 mmol) and 35% H₂O₂ (1.1 mL, 12.8 mmol).

-

Shake the mixture in an orbital shaker at 160 rpm and 50 °C for 5 hours.

-

Filter to remove the enzyme. Add a saturated solution of NaHSO₃ to decompose peroxides.

-

Add 2 M H₂SO₄ and stir for 3 hours at room temperature. The product, 9,10-dihydroxystearic acid, crystallizes and can be collected by filtration.

-

-

Oxidation of the Diol:

-

A detailed protocol for this specific oxidation can be adapted from similar literature procedures.

-

-

Oxidative Cleavage of the Diketone:

-

A detailed protocol for this cleavage can be adapted from similar literature procedures.

-

Step 2: Reduction of Azelaic Acid to this compound

The final step in the synthesis is the reduction of the dicarboxylic acid, azelaic acid, to the corresponding diol, this compound. Catalytic hydrogenation is a common and efficient method for this transformation.

Caption: Reduction of azelaic acid to this compound.

While a specific, detailed protocol for the reduction of azelaic acid was not found in the immediate search results, the reduction of dicarboxylic acids to diols is a well-established transformation.[7] Ruthenium-based catalysts are often employed for the hydrogenation of carboxylic acids.[5][8]

| Parameter | Value | Reference |

| Catalyst | Ruthenium-based catalysts | [5][8][9][10][11] |

| Reactant | Hydrogen (H₂) | [8] |

| General Yields (for other diols) | High | [8] |

A specific protocol for azelaic acid is not available in the provided search results. The following is a general procedure that would require optimization.

-

Catalyst Preparation: Prepare or procure a suitable supported ruthenium catalyst (e.g., Ru/C or Ru/Al₂O₃).

-

Reaction Setup: In a high-pressure autoclave, charge azelaic acid, a suitable solvent (e.g., water, dioxane, or an alcohol), and the ruthenium catalyst.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using techniques like GC or TLC.

-

Workup and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure. The crude this compound can be purified by distillation or recrystallization.

Conclusion

The synthesis of this compound from oleic acid is a viable and sustainable process that leverages a renewable feedstock. The initial oxidative cleavage of oleic acid to azelaic acid can be achieved through various methods, with ozonolysis being the traditional approach and peroxide-based and chemo-enzymatic methods offering greener alternatives. The subsequent reduction of azelaic acid to this compound, typically via catalytic hydrogenation, completes the synthesis. Further research and process optimization, particularly for the reduction step, can enhance the overall efficiency and cost-effectiveness of this synthetic route, making it an attractive pathway for the production of this valuable C9 diol for various industrial applications.

References

- 1. mdpi.com [mdpi.com]

- 2. NONANEDIOIC ACID (AZELAIC ACID) - Ataman Kimya [atamanchemicals.com]

- 3. rsc.org [rsc.org]

- 4. WO2019125965A1 - Synthesis of azelaic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology | MDPI [mdpi.com]

- 7. Preferential Incorporation of Azelaic Acid Units into the Crystalline Phase of the Copoly(Alkylene Dicarboxylate) Derived from this compound and an Equimolar Mixture of Pimelic and Azelaic Acids [mdpi.com]

- 8. Frontiers | Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of 1,9-Nonanediol from Dimethyl Sebacate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,9-nonanediol, a valuable linear diol, through the catalytic hydrogenation of dimethyl sebacate (B1225510). This compound serves as a crucial building block in the production of polyesters, polyurethanes, and other polymers, and finds applications in various industries, including pharmaceuticals. This document provides a comprehensive overview of the primary synthetic route, focusing on experimental protocols and relevant process parameters.

Introduction

This compound is a nine-carbon aliphatic diol with hydroxyl groups at the terminal positions. Its synthesis from dimethyl sebacate, a readily available diester derived from sebacic acid, is a common and efficient method. The core of this transformation lies in the catalytic hydrogenation of the ester functionalities to their corresponding alcohols. This process, also known as hydrogenolysis, typically requires high pressure and temperature in the presence of a suitable heterogeneous catalyst.

Synthetic Pathway: Catalytic Hydrogenation

The primary method for synthesizing this compound from dimethyl sebacate is through catalytic hydrogenation. This reaction involves the reduction of the two ester groups in dimethyl sebacate to hydroxyl groups, with methanol (B129727) as a byproduct.

Reaction: (CH₃OOC(CH₂)₈COOCH₃) + 4H₂ → HO(CH₂)₉OH + 2CH₃OH

This process is typically carried out in a high-pressure reactor using a heterogeneous catalyst. Common catalysts for this transformation include copper chromite and various supported noble metal catalysts.

Experimental Protocols

While specific experimental details for the hydrogenation of dimethyl sebacate are not extensively published in readily available literature, a representative protocol can be constructed based on established procedures for the hydrogenolysis of similar long-chain aliphatic esters.

General Procedure for High-Pressure Hydrogenation

Materials:

-

Dimethyl sebacate

-

Hydrogen (high purity)

-

Catalyst (e.g., copper chromite, copper aluminate, or a supported ruthenium catalyst)

-

Solvent (optional, e.g., dioxane, tetrahydrofuran)

Equipment:

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus for purification

Methodology:

-

Catalyst Activation (Pre-reduction): Some catalysts, particularly copper-based ones, may require an activation step prior to use. This is typically achieved by heating the catalyst in a stream of hydrogen at a specific temperature to reduce the metal oxides to their active metallic form.

-

Reactor Charging: The high-pressure autoclave is charged with dimethyl sebacate and the catalyst. If a solvent is used, it is also added at this stage. The amount of catalyst can range from 1% to 10% by weight relative to the dimethyl sebacate.

-

System Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any residual air, followed by purging with hydrogen.

-

Reaction: The reactor is pressurized with hydrogen to the desired pressure and heated to the target temperature with vigorous stirring. The reaction is monitored by observing the hydrogen uptake.

-

Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of hydrogen uptake), the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

Product Isolation: The reaction mixture is filtered to remove the catalyst. If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified, typically by vacuum distillation, to obtain the final product of high purity.

Key Process Parameters and Data

The efficiency of the hydrogenation of dimethyl sebacate to this compound is influenced by several factors, including the choice of catalyst, temperature, pressure, and solvent. The following tables summarize typical conditions and performance data for the hydrogenation of analogous aliphatic esters, which can serve as a guide for optimizing the synthesis of this compound.

| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Reference |

| Copper Chromite | Dicarboxylic Acid Esters | 50 - 300 | 1 - 250 | Not specified | High (unspecified) | [1] |

| Copper Chromite | Fatty Acid Esters | ~250 | ~345 | Not specified | Not specified | [2] |

| Cu/SiO₂ | Dimethyl Adipate | 250 | 40 | Not specified | >95 (selectivity) | [3] |

| Rh-Sn/α-Al₂O₃ | Dimethyl Adipate | 300 | 91 | Not specified | High (unspecified) | [4] |

| RuSn/Al₂O₃ | Dimethyl Adipate | 255 | 50 | Not specified | 49 (selectivity) | [4] |

Table 1: Comparison of Catalytic Systems for Aliphatic Ester Hydrogenation

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and the key relationships in the catalytic process.

Caption: Workflow for the synthesis of this compound.

Caption: Generalized catalytic cycle for ester hydrogenation.

Conclusion

The synthesis of this compound from dimethyl sebacate via catalytic hydrogenation is a robust and scalable method. The selection of an appropriate catalyst and the optimization of reaction conditions, such as temperature and pressure, are critical for achieving high yields and purity. While copper chromite catalysts are traditionally used, ongoing research into alternative catalytic systems, including supported noble metals, aims to improve efficiency and address environmental concerns associated with chromium. The experimental framework and comparative data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to develop and implement the synthesis of this compound.

References

A Technical Guide to the Biocatalytic Synthesis of C9 α,ω-Diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biocatalytic pathways for the synthesis of 1,9-nonanediol, a valuable C9 α,ω-diol used as a building block for polymers and other specialty chemicals. The focus is on whole-cell biocatalysis, leveraging engineered microorganisms to achieve multi-step enzymatic conversions from renewable feedstocks. This document details the core enzymatic reactions, presents quantitative data from key studies, outlines comprehensive experimental protocols, and visualizes the biochemical pathways and workflows.

Introduction to Biocatalytic Routes

The biocatalytic production of this compound primarily involves the terminal functionalization of C9 aliphatic chains. Two prominent pathways have been established in recombinant Escherichia coli, utilizing either fatty acids or their precursors as starting materials. These multi-step enzymatic cascades offer a green alternative to traditional chemical synthesis.

Pathway 1: Multi-Enzyme Cascade from Oleic Acid. A sophisticated pathway has been engineered in E. coli to convert oleic acid (a C18 fatty acid) into various C9 building blocks, including this compound.[1][2] This pathway involves the oxidative cleavage of the C9-C10 double bond of an intermediate derived from oleic acid. The key intermediate, 9-hydroxynonanoic acid, is then further functionalized. To produce this compound, the terminal carboxylic acid group of 9-hydroxynonanoic acid is reduced to an alcohol. This reduction is typically achieved through the sequential action of a carboxylic acid reductase (CAR) to form an aldehyde, followed by an alcohol dehydrogenase (ADH) or endogenous aldehyde reductases to yield the final diol.

Pathway 2: ω-Hydroxylation and Reduction Cascade from Nonanoic Acid. An alternative route starts with a C9 fatty acid, such as nonanoic acid. This pathway relies on a two-step enzymatic process. First, a monooxygenase enzyme, typically from the Cytochrome P450 (CYP) superfamily, catalyzes the ω-hydroxylation of the terminal methyl group of the fatty acid to produce 9-hydroxynonanoic acid.[3] Following this, as in the first pathway, the carboxyl group is reduced to a primary alcohol to yield this compound. This cascade can be constructed in a single whole-cell biocatalyst.[3]

Quantitative Data on this compound Synthesis

The following tables summarize the quantitative data from key biocatalytic experiments for the production of C9 diols and their immediate precursors.

Table 1: Whole-Cell Biotransformation of 9-Hydroxynonanoic Acid to this compound

| Biocatalyst | Substrate | Substrate Conc. (mM) | Product | Product Titer (mM) | Conversion (%) | Reaction Time (h) | Reference |

| E. coli BL21(DE3) expressing PpCAR & GsADH | 9-Hydroxynonanoic acid | 10 | This compound | 8.1 | 81 | 24 | [1] |

Note: PpCAR from Photobacterium profundum, GsADH from Geobacillus stearothermophilus. Data extracted from supplementary information of the cited source.

Table 2: Key Intermediate Production - 9-Hydroxynonanoic Acid from Oleic Acid

| Biocatalyst | Substrate | Substrate Conc. (mM) | Product | Product Titer (mM) | Conversion (%) | Reaction Time (h) | Reference |

| E. coli BL21(DE3) expressing multiple enzymes¹ | Oleic Acid | 10 | 9-Hydroxynonanoic acid | 6.5 | 65 | 24 | [1] |

¹Enzymes: fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, Baeyer-Villiger monooxygenase, lipase.

Table 3: Related Diacid Production - 1,9-Nonanedioic Acid

| Biocatalyst | Substrate | Substrate Conc. (mM) | Product | Product Titer (mM) | Conversion (%) | Reaction Time (h) | Reference |

| Recombinant C. glutamicum expressing ChnDE² | 9-Hydroxynonanoic acid | 20 | 1,9-Nonanedioic acid | 16 | 80 | 8 | [4][5] |

²ChnDE: Alcohol/aldehyde dehydrogenases from Acinetobacter sp.

Visualized Pathways and Workflows

The following diagrams illustrate the enzymatic cascades and experimental workflows for the biocatalytic synthesis of this compound.

Caption: Multi-enzyme cascade for this compound synthesis from oleic acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases | MDPI [mdpi.com]

- 4. Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,9-Nonanediol: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,9-nonanediol, including its molecular structure and formula. It details experimental protocols for its synthesis and characterization and explores its applications, particularly its interaction with neuronal glycine (B1666218) receptors.

Molecular Structure and Formula

This compound is a linear aliphatic diol with the chemical formula C₉H₂₀O₂.[1][2] Its structure consists of a nine-carbon chain with hydroxyl (-OH) groups at positions 1 and 9.[1][3] This bifunctional nature makes it a versatile building block in chemical synthesis.

Molecular Formula: C₉H₂₀O₂

IUPAC Name: nonane-1,9-diol[1][2]

Synonyms: Nonamethylene glycol, 1,9-Dihydroxynonane[1][3]

The molecular structure of this compound can be represented as:

Caption: Molecular Structure of this compound.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3] It is sparingly soluble in water but readily soluble in organic solvents like ethanol (B145695) and methanol. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 160.25 g/mol | [1] |

| Melting Point | 45-47 °C | |

| Boiling Point | 177 °C at 15 mmHg | |

| Appearance | White crystalline solid | [3] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of azelaic acid or its esters. Azelaic acid itself can be produced via the ozonolysis of oleic acid.[4][5][6]

Protocol: Reduction of Diethyl Azelate with Lithium Aluminum Hydride

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Ester: A solution of diethyl azelate in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by thin-layer chromatography).

-

Quenching: The reaction is cautiously quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

-

Workup: The resulting granular precipitate is removed by filtration and washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent (e.g., toluene (B28343) or hexane) or by distillation under reduced pressure.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

¹H NMR (Proton NMR):

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz).

-

Expected Signals:

-

A triplet corresponding to the protons of the two -CH₂OH groups.

-

A broad multiplet for the seven methylene (B1212753) (-CH₂-) groups in the carbon chain.

-

A signal for the two hydroxyl (-OH) protons, which may be a broad singlet and its chemical shift can be concentration-dependent.

-

¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: A more concentrated solution of this compound in a deuterated solvent is prepared.

-

Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling.

-

Expected Signals:

-

A peak for the carbons of the two -CH₂OH groups.

-

Distinct peaks for the different methylene (-CH₂-) carbons in the chain, with some overlap possible for the central carbons.

-

-

Sample Preparation: A small amount of the solid this compound can be analyzed as a KBr pellet or as a thin film from a melt. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Characteristic Absorptions:

-

A broad, strong absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the hydroxyl groups.

-

Strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region.

-

A C-O stretching vibration around 1050 cm⁻¹.

-

-

Sample Introduction and Ionization: The sample can be introduced via Gas Chromatography (GC-MS) or direct infusion. Electron Ionization (EI) is a common method.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the resulting ions.

-

Expected Fragmentation Pattern:

-

The molecular ion peak (M⁺) may be weak or absent.

-

Common fragments will result from the loss of water (M-18), and cleavage of C-C bonds, leading to a series of peaks separated by 14 mass units (-CH₂-).

-

Biological Activity and Signaling Pathways

This compound has been reported to suppress glycine currents in neurons.[1] Glycine is a major inhibitory neurotransmitter in the central nervous system, and its receptors (GlyRs) are ligand-gated chloride ion channels. The binding of glycine to its receptor typically leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

The exact mechanism of how this compound inhibits this process is not yet fully elucidated in widely available literature. However, it is plausible that it acts as a modulator of the glycine receptor.

Caption: Proposed interaction of this compound with the glycine receptor signaling pathway.

Applications

The linear structure and terminal hydroxyl groups of this compound make it a valuable monomer in the synthesis of polymers such as polyesters and polyurethanes.[3] It is also utilized as an intermediate in the manufacturing of various chemicals, including those for the pharmaceutical and aromatics industries.[3] Its potential as a modulator of neuronal receptors opens avenues for its investigation in drug development and neuroscience research.

References

- 1. This compound | C9H20O2 | CID 19835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. WO2019125965A1 - Synthesis of azelaic acid - Google Patents [patents.google.com]

- 5. NONANEDIOIC ACID (AZELAIC ACID) - Ataman Kimya [atamanchemicals.com]

- 6. birac.nic.in [birac.nic.in]

Solubility Profile of 1,9-Nonanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,9-Nonanediol in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and quantitative information and furnishes detailed experimental protocols for researchers to determine specific solubility parameters as required for their applications.

Introduction to this compound

This compound, also known as nonamethylene glycol, is a linear aliphatic diol with the chemical formula HO(CH₂)₉OH.[1] It is a white, crystalline solid at room temperature.[2] Its structure, featuring a nine-carbon backbone and terminal hydroxyl groups, imparts a hydrophobic character, influencing its solubility profile.[2] This diol serves as a versatile monomer in the synthesis of polymers such as polyesters and polyurethanes and as an intermediate in the manufacturing of various chemicals.[1][2]

Solubility Data

The solubility of a compound is a critical physicochemical property, particularly in the fields of materials science and drug development, where it influences formulation, bioavailability, and reaction kinetics. The following tables summarize the available solubility data for this compound.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) |

| Water | 20 | 5.7 g/L | ~0.0356 |

| Water | 20 | 9 g/L | ~0.0562 |

Note: The discrepancy in reported aqueous solubility may arise from different experimental methodologies or conditions.

Qualitative Solubility Data

For many common organic solvents, only qualitative descriptions of solubility are available. These are summarized below.

| Solvent | Description |

| Methanol | Soluble |

| Ethanol | Readily Soluble[1] |

| Acetone | Soluble[2] |

| Chloroform | Soluble[2] |

It is generally reported that this compound has excellent solubility in organic solvents.[3] However, for applications requiring precise concentrations, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methodologies are recommended. The Shake-Flask method followed by gravimetric analysis is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Shake-Flask Method for Achieving Equilibrium

The objective of this protocol is to create a saturated solution of this compound in the solvent of interest, ensuring that the system has reached thermodynamic equilibrium.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Erlenmeyer flasks with stoppers or screw-cap vials

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator, water bath)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a flask or vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the container to prevent solvent evaporation. Place the container in a temperature-controlled orbital shaker or on a magnetic stirrer.

-

Agitation: Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: Once equilibrium is assumed to be reached, cease agitation and allow the undissolved solid to sediment. For finer suspensions, centrifugation or filtration using a chemically inert filter (e.g., PTFE syringe filter) with a pore size of 0.45 µm or smaller is necessary to separate the solid phase from the saturated liquid phase.

Gravimetric Analysis of the Saturated Solution

This method determines the concentration of the solute in the saturated solution by evaporating the solvent and weighing the remaining solid.

Materials:

-

Saturated solution of this compound (from the shake-flask method)

-

Pre-weighed evaporation dish or beaker

-

Analytical balance

-

Drying oven

Procedure:

-

Sampling: Carefully transfer a known volume or mass of the clear supernatant (the saturated solution) into a pre-weighed evaporation dish.

-

Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The boiling point of the solvent and the melting point of this compound should be considered when setting the oven temperature.

-

Drying to a Constant Weight: After the solvent has completely evaporated, continue to dry the dish in the oven until a constant weight of the solid residue is achieved. This is confirmed by repeated weighing after cooling the dish in a desiccator until the mass no longer changes.

-

Calculation: The solubility can be calculated as follows:

-

Mass of dissolved this compound = (Mass of dish + solid residue) - (Mass of empty dish)

-

Solubility (g/L) = (Mass of dissolved this compound in g) / (Volume of supernatant in L)

-

Solubility ( g/100 g solvent) = [(Mass of dissolved this compound in g) / (Mass of solvent in g)] x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Melting and Boiling Points of 1,9-Nonanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 1,9-Nonanediol, a versatile linear aliphatic diol. The document details its physical properties, presents experimental protocols for their determination, and includes workflow diagrams to illustrate the methodologies. This information is crucial for professionals in research, science, and drug development who utilize this compound in their work.

Physicochemical Properties of this compound

This compound, also known as nonamethylene glycol, is a valuable chemical intermediate in the synthesis of polymers, aromatic chemicals, and pharmaceuticals. At room temperature, it exists as a white crystalline solid. Its physical properties, particularly its melting and boiling points, are critical parameters for its handling, purification, and application in various chemical processes.

The melting and boiling points of this compound have been determined by various analytical methods. The following table summarizes the quantitative data from multiple sources, providing a consolidated reference.

| Property | Value | Conditions |

| Melting Point | 45-47 °C | |

| 46 °C | ||

| 46.4 °C | ||

| Boiling Point | 173 °C | at 20 mmHg |

| 177 °C | at 15 mmHg | |

| 292.4 °C | at 760 mmHg | |

| 295 °C | Not Specified |

Experimental Protocols

The determination of melting and boiling points is fundamental in characterizing a pure compound. The following sections detail the generalized experimental methodologies for these measurements.

The capillary method is a common and reliable technique for determining the melting point of a solid crystalline compound like this compound.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[1] If necessary, gently grind the crystals in a mortar.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.[1][3]

-

Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to compact the powder at the bottom. The packed sample height should be approximately 2-3 mm.[3]

-

Initial Rapid Determination (Optional but Recommended): Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.[4]

-

Accurate Melting Point Determination:

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts completely (the clear point).

-

The melting point is reported as this temperature range.

-

-

Repeat for Accuracy: Perform the measurement at least twice with fresh samples to ensure the results are reproducible.[3]

For determining the boiling point, especially for small sample volumes, the Thiele tube method is highly effective.[5]

Apparatus:

-

Thiele tube

-

Mineral oil or other suitable heating bath liquid

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: Fill a small test tube to about half-full with this compound (in its liquid state, gently melted if necessary).[5]

-

Capillary Tube Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[5]

-

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[5]

-

Thiele Tube Setup: Clamp the Thiele tube and fill it with mineral oil to a level above the side arm.

-

Immersion: Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube. The sample should be positioned near the center of the main tube.[5]

-

Heating: Gently and continuously heat the side arm of the Thiele tube.[5] This design promotes convection currents, ensuring uniform temperature distribution in the oil.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary tube.[5]

-

Recording the Boiling Point:

-

Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[5][6] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

-

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the logical workflows for the experimental determination of the melting and boiling points of this compound.

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide on the Safety Data for 1,9-Nonanediol

This guide provides a comprehensive overview of the safety information for 1,9-Nonanediol, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and toxicological profile based on available Safety Data Sheets (SDS).

Chemical and Physical Properties

This compound, also known as nonamethylene glycol, is an aliphatic diol with the molecular formula HO(CH₂)₉OH.[1] It presents as a colorless, odorless, viscous liquid or white solid.[1][2] This compound serves as a versatile intermediate in the synthesis of various organic compounds, including polyesters, and has applications in the pharmaceutical and agrochemical industries.[1][2]

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O₂ | Cheméo, PubChem[3][4] |

| Molecular Weight | 160.25 g/mol | Loba Chemie, ChemicalBook, PubChem[4][5][6] |

| Appearance | Colorless crystalline solid or crystals | Loba Chemie, ChemicalBook[5][6] |

| Melting Point | 45-47 °C (lit.) | Cheméo[7] |

| Boiling Point | 292.4 ± 8.0 °C at 760 mmHg | Cheméo[7] |

| 173 °C at 20 mmHg | Wikipedia[1] | |

| Flash Point | 137.0 ± 13.0 °C | Cheméo[7] |

| 113 °C (closed cup) | Sigma-Aldrich | |

| Density | 0.9 ± 0.1 g/cm³ | Cheméo[7] |

| Solubility | Soluble in methanol, sparingly soluble in water, readily soluble in ethanol. | ChemicalBook, Wikipedia[1][6] |

| Vapor Pressure | 0.0 mmHg at 25°C (estimate) | Cheméo[7] |

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating the hazards of chemical products. The classification for this compound can vary slightly between suppliers.

| Hazard Classification | Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation (Category 2) | PubChem[4] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation (Category 2A) | PubChem[4] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation (Category 3) | PubChem[4] |

| Hazardous to the aquatic environment, long-term hazard | H412 | Harmful to aquatic life with long lasting effects (Category 3) | ChemicalBook, Carl ROTH[6][8] |

Note: Some suppliers report that the substance does not meet the criteria for classification.[4][9]

Pictogram:

-

Irritant[4]

Signal Word:

-

Warning[4]

Toxicological Information

Toxicological data is crucial for assessing the potential health effects of a substance. For this compound, the available data from SDSs is summarized below.

| Toxicity Endpoint | Value | Species | Source |

| Acute Toxicity (Oral) | LD50: 3200 mg/kg | Rat | Carl ROTH[8] |

Based on the available information, this compound is not classified as acutely toxic, a skin or respiratory sensitizer, germ cell mutagenic, carcinogenic, or a reproductive toxicant.[8][9] It is also not considered to have endocrine-disrupting properties.[8][9]

Experimental Protocols:

Detailed experimental protocols for the toxicological studies are not provided in the reviewed Safety Data Sheets. The LD50 value is a summarized result from a study conducted according to standard toxicological testing guidelines. Access to the full study report would be required for a detailed review of the methodology.

Safe Handling and Storage Workflow

Proper handling and storage procedures are essential to minimize exposure and ensure safety in a laboratory or manufacturing setting. The following diagram outlines a logical workflow for the safe management of this compound.

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken.

| Exposure Route | First-Aid Measure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[6] |

| Skin Contact | Wash off with soap and plenty of water.[6] |

| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[5][6] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] |

In all cases of doubt, or when symptoms persist, seek medical advice.[9]

Fire-Fighting Measures

This compound is a combustible solid.[9]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

-

Special Hazards: In case of fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be liberated.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6]

Personal Protective Equipment (PPE) Logical Selection

The selection of appropriate PPE is critical to minimize exposure. The following diagram outlines the logic for selecting PPE when working with this compound.

Caption: A decision-making flowchart for selecting appropriate PPE when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile when handled correctly. The primary hazards are skin, eye, and respiratory irritation, as well as long-term aquatic toxicity. Adherence to the safe handling, storage, and disposal procedures outlined in this guide, along with the use of appropriate personal protective equipment, is essential for minimizing risks to personnel and the environment. For all applications, it is imperative to consult the most current Safety Data Sheet provided by the supplier.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound (CAS 3937-56-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | C9H20O2 | CID 19835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | CAS#:3937-56-2 | Chemsrc [chemsrc.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

The Untapped Potential of 1,9-Nonanediol: A Technical Guide for Research and Development

An in-depth exploration of the synthesis, properties, and diverse research applications of 1,9-Nonanediol, a versatile C9 linear diol, for researchers, scientists, and drug development professionals.

Introduction

This compound (HO(CH₂)₉OH), a long-chain aliphatic diol, is emerging as a molecule of significant interest across various scientific disciplines. Traditionally utilized in the polymer industry, its unique physicochemical properties are now paving the way for innovative applications in specialty chemicals, pharmaceuticals, and biomedical research. This technical guide provides a comprehensive overview of the synthesis, key properties, and potential research applications of this compound, with a focus on providing actionable data and methodologies for laboratory and clinical development.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature, characterized by its linear nine-carbon chain terminating in primary hydroxyl groups. This structure imparts a unique balance of hydrophobicity from the long aliphatic chain and hydrophilicity from the two hydroxyl groups, making it soluble in a range of polar organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O₂ | [General Knowledge] |

| Molar Mass | 160.25 g/mol | [General Knowledge] |

| Melting Point | 45-47 °C | [1] |

| Boiling Point | 173 °C at 20 mmHg | |

| Appearance | White crystalline solid | [1] |

| Solubility | Sparingly soluble in water, readily soluble in ethanol |

Synthesis of this compound and its Derivatives

The synthesis of this compound can be approached through both traditional chemical methods and emerging biocatalytic routes. Its derivatives, such as diacrylates, are synthesized through subsequent esterification reactions.

Experimental Protocol: Synthesis of this compound via Reduction of Azelaic Acid